molecular formula C13H18N2O3S B12480344 ethyl (3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate

ethyl (3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate

Cat. No.: B12480344
M. Wt: 282.36 g/mol
InChI Key: XRCAGNZNURKFKJ-UHFFFAOYSA-N
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Description

ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE is a complex organic compound with a unique structure that includes a thiophene ring fused with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the cycloheptane moiety. The final step involves the carbamoylation reaction to introduce the carbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene and cycloheptane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE: Unique due to its fused ring structure and carbamate group.

    ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}UREA: Similar structure but with a urea group instead of a carbamate.

    ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMIDE: Contains an amide group, offering different reactivity and properties.

Uniqueness

The uniqueness of ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

ethyl N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate

InChI

InChI=1S/C13H18N2O3S/c1-2-18-13(17)15-12-10(11(14)16)8-6-4-3-5-7-9(8)19-12/h2-7H2,1H3,(H2,14,16)(H,15,17)

InChI Key

XRCAGNZNURKFKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)N

Origin of Product

United States

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